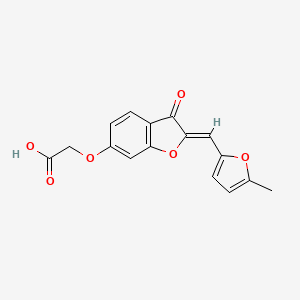

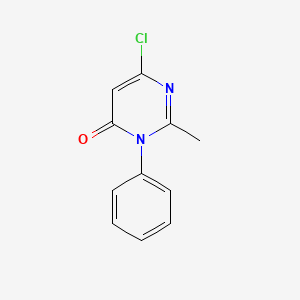

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,5-trimethylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

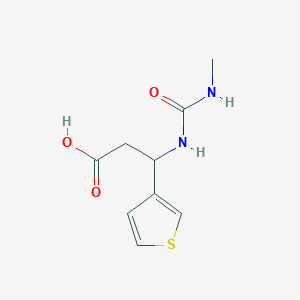

This compound is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonyl functional group attached to two carbon atoms. Sulfonamides are widely used in medicine for their antibacterial properties .

Molecular Structure Analysis

The molecular structure of this compound would include a tetrahydroquinoline ring, a sulfonamide group, and a 2-methoxyacetyl group. The exact arrangement of these groups would depend on the specific synthesis process .Chemical Reactions Analysis

As a sulfonamide derivative, this compound might participate in reactions typical of sulfonamides, such as hydrolysis or substitution reactions. The tetrahydroquinoline ring might undergo reactions typical of aromatic compounds .Applications De Recherche Scientifique

Fluorescent Properties and Zinc(II) Interaction

The synthesis and characterization of compounds related to N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,5-trimethylbenzenesulfonamide demonstrate its potential in the study of fluorescent properties. These compounds, upon interaction with Zinc(II), exhibit a bathochromic shift in their ultraviolet/visible spectra, highlighting their utility in the detection and analysis of Zinc(II) ions (Kimber, M. et al., 2003).

Antimicrobial Activity

The synthesis of related quinoline derivatives and their subsequent antimicrobial activity assessment show promise for this compound in antimicrobial applications. These derivatives exhibit significant activity against various bacterial and fungal strains, suggesting potential use in developing novel antimicrobial agents (Vanparia, S. et al., 2010).

Pharmacological Properties

Research on quinazoline derivatives indicates the exploration of pharmacological properties of compounds structurally related to this compound. This includes evaluating their diuretic, antihypertensive, and anti-diabetic potential, providing insights into the broad scope of potential medical applications (Rahman, M. et al., 2014).

Enzyme Inhibition and Potential Therapeutic Agents

The synthesis of sulfonamide derivatives and their inhibitory effects on enzymes like acetylcholinesterase are crucial in understanding the therapeutic potential of related compounds. This research provides a foundation for designing more potent enzyme inhibitors, possibly leading to effective treatments for diseases like Alzheimer’s (Abbasi, M. et al., 2018).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4,5-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S/c1-14-10-16(3)20(11-15(14)2)28(25,26)22-18-8-7-17-6-5-9-23(19(17)12-18)21(24)13-27-4/h7-8,10-12,22H,5-6,9,13H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDGJQBFEMJVRNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-9H-xanthene-9-carboxamide](/img/structure/B2365611.png)

![(2S)-4-Iodo-2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2365616.png)

![N-[3-(2-bromoethyl)phenyl]acetamide](/img/structure/B2365617.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2365620.png)

![{1-[(Acetyloxy)methyl]cyclopropyl}methyl acetate](/img/structure/B2365622.png)

![6-(3,5-dimethoxybenzyl)-1-(2,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2365629.png)